
N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide, also known as Pyrvinium, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Pyrvinium is a small molecule that has been shown to have antitumor and antiparasitic effects.
Mécanisme D'action
The mechanism of action of N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide is not yet fully understood. However, it has been proposed that N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide inhibits the Wnt signaling pathway, which is involved in cell proliferation and differentiation. N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has also been shown to inhibit mitochondrial respiration and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In parasites, N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has been shown to inhibit growth and development, and induce death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide is that it is a small molecule that can easily penetrate cell membranes. N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide is also relatively easy to synthesize, making it a useful tool for researchers. However, one limitation of N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in research.
Orientations Futures
There are several future directions for N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide research. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer and parasite treatments. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide could be further studied for its potential use in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide can be synthesized by reacting 3-acetylpyridine with 2-amino-1-propanol in the presence of acetic anhydride. The resulting product is then reacted with acryloyl chloride to produce N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide.
Applications De Recherche Scientifique
N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has been extensively studied for its antitumor and antiparasitic properties. In cancer research, N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In parasitology research, N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has been shown to have activity against various parasites, including Schistosoma mansoni, Taenia saginata, and Echinococcus granulosus. N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has also been shown to have activity against the malaria parasite.
Propriétés
IUPAC Name |
N-(1-pyridin-3-ylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-11(14)13-9(2)7-10-5-4-6-12-8-10/h3-6,8-9H,1,7H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBVXQQKUANLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2696204.png)
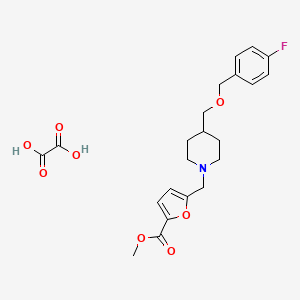
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2696208.png)
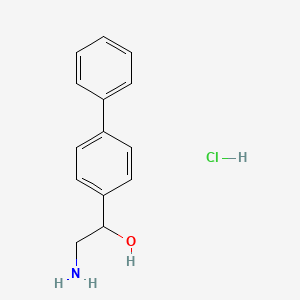
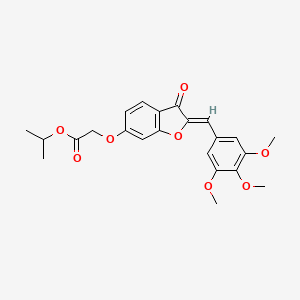
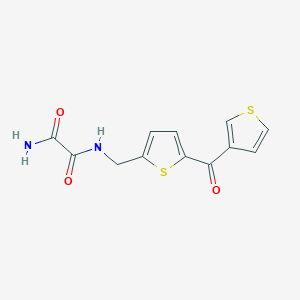

![1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2696216.png)

![6-Chloro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylpyridine-3-sulfonamide](/img/structure/B2696221.png)
![N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2696222.png)
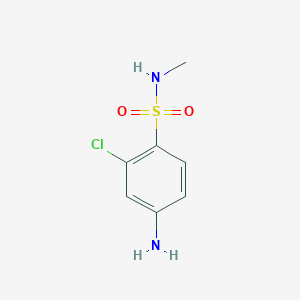
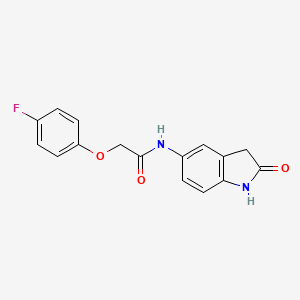
carboxamide](/img/structure/B2696225.png)